![molecular formula C5H6ClF3N2O B2941729 [3-(Trifluoromethyl)-1,2-oxazol-5-YL]methanamine hydrochloride CAS No. 1364678-00-1](/img/structure/B2941729.png)
[3-(Trifluoromethyl)-1,2-oxazol-5-YL]methanamine hydrochloride
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Overview
Description
“[3-(Trifluoromethyl)-1,2-oxazol-5-YL]methanamine hydrochloride” is a chemical compound with the CAS Number: 1364678-00-1 . It has a molecular weight of 202.56 . The compound is typically stored at 4 degrees Celsius and is available in powder form .
Molecular Structure Analysis
The InChI code for “[3-(Trifluoromethyl)-1,2-oxazol-5-YL]methanamine hydrochloride” is 1S/C5H5F3N2O.ClH/c6-5(7,8)4-1-3(2-9)11-10-4;/h1H,2,9H2;1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
“[3-(Trifluoromethyl)-1,2-oxazol-5-YL]methanamine hydrochloride” is a powder that is stored at 4 degrees Celsius . It has a molecular weight of 202.56 .Scientific Research Applications
Neurokinin-1 Receptor Antagonist : 1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 is a high-affinity, orally active h-NK(1) receptor antagonist. This compound is effective in pre-clinical tests related to clinical efficacy in emesis and depression (Harrison et al., 2001).
Antimicrobial Activities : Certain derivatives of methanamine have demonstrated moderate to very good antibacterial and antifungal activities against pathogenic strains, comparable to first-line drugs (Thomas, Adhikari, & Shetty, 2010).
Catalysis in Chemical Reactions : (4-Phenylquinazolin-2-yl)methanamine was synthesized and used to create N-heterocyclic ruthenium(II) complexes, which were efficient catalysts in transfer hydrogenation of acetophenone derivatives (Karabuğa et al., 2015).
Chemical Synthesis and Luminescent Properties : The synthesis of certain triazoles and their complexes has shown potential for use in luminescence and imaging applications. For instance, a beryllium complex of a triazole derivative displayed strong violet luminescence, a property useful for certain types of imaging (Mikhailov et al., 2017).
Polymerization Processes : Research has explored the synthesis and polymerization of aromatic 2-oxazolines containing carboxylic groups, leading to the formation of new linear poly(ester amide)s without significant side reactions. This is relevant in the field of polymer chemistry (Jakisch et al., 1999).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, indicating that it can cause harm . The hazard statements associated with it are H302, H315, H319, and H335, which indicate that it can be harmful if swallowed, can cause skin irritation, can cause serious eye irritation, and may cause respiratory irritation .
properties
IUPAC Name |
[3-(trifluoromethyl)-1,2-oxazol-5-yl]methanamine;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3N2O.ClH/c6-5(7,8)4-1-3(2-9)11-10-4;/h1H,2,9H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSFXLEHMBVYASA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1C(F)(F)F)CN.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[3-(Trifluoromethyl)-1,2-oxazol-5-YL]methanamine hydrochloride | |
CAS RN |
1364678-00-1 |
Source
|
Record name | 1-[3-(trifluoromethyl)-1,2-oxazol-5-yl]methanamine hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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